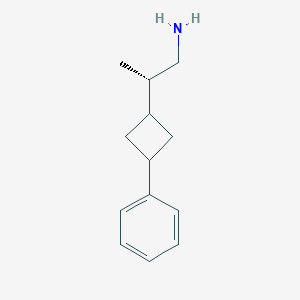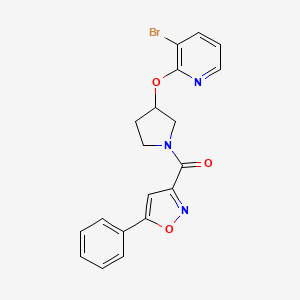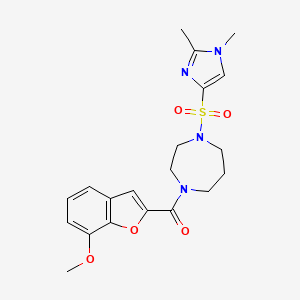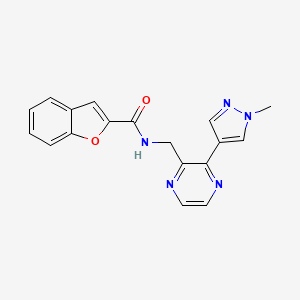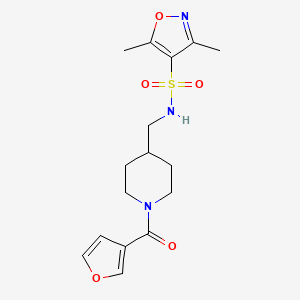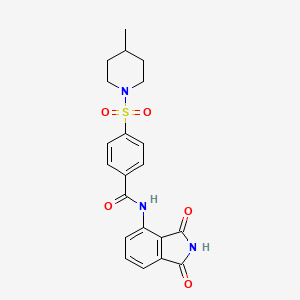![molecular formula C10H13N3O4S B2857638 [3-(1H-Pyrazol-1-yl)benzyl]amine sulfate CAS No. 1233513-44-4](/img/structure/B2857638.png)
[3-(1H-Pyrazol-1-yl)benzyl]amine sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3-(1H-Pyrazol-1-yl)benzyl]amine sulfate: is a chemical compound that features a pyrazole ring attached to a benzylamine moiety, with the sulfate serving as a counterion
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [3-(1H-Pyrazol-1-yl)benzyl]amine sulfate typically involves the formation of the pyrazole ring followed by its attachment to a benzylamine group. One common method involves the reaction of 1,3-diketones with hydrazines to form the pyrazole ring . This intermediate can then be reacted with benzylamine under suitable conditions to yield the desired product.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, potentially using continuous flow reactors or other advanced techniques.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring.
Reduction: Reduction reactions may target the benzylamine moiety.
Substitution: The benzylamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as halides or amines under basic conditions.
Major Products:
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Reduced forms of the benzylamine group.
Substitution: Substituted benzylamine derivatives.
Applications De Recherche Scientifique
Chemistry: In chemistry, [3-(1H-Pyrazol-1-yl)benzyl]amine sulfate is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound can be used to study the effects of pyrazole-containing molecules on biological systems. It may serve as a ligand in the development of new drugs or as a probe in biochemical assays .
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Compounds containing the pyrazole ring have shown promise in treating various diseases, including cancer and inflammatory conditions .
Industry: In industry, this compound may be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electronic characteristics .
Mécanisme D'action
The mechanism of action of [3-(1H-Pyrazol-1-yl)benzyl]amine sulfate involves its interaction with specific molecular targets. The pyrazole ring can act as a ligand, binding to metal ions or proteins, thereby modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
Pyrazolo[1,5-a]pyrazine-4(5H)-one derivatives: These compounds also contain a pyrazole ring and have shown antiproliferative effects on cancer cell lines.
1H-Pyrazolo[3,4-b]pyridine derivatives: These compounds are structurally similar and have been studied for their synthetic strategies and biological activities.
Uniqueness: What sets [3-(1H-Pyrazol-1-yl)benzyl]amine sulfate apart is its specific combination of the pyrazole ring with a benzylamine group, which may confer unique chemical and biological properties not observed in other pyrazole derivatives.
Propriétés
IUPAC Name |
(3-pyrazol-1-ylphenyl)methanamine;sulfuric acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3.H2O4S/c11-8-9-3-1-4-10(7-9)13-6-2-5-12-13;1-5(2,3)4/h1-7H,8,11H2;(H2,1,2,3,4) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEAONFPPDABHCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C=CC=N2)CN.OS(=O)(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
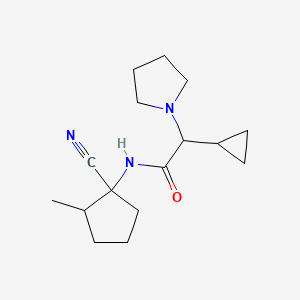
![N-[1,1,1-Trifluoro-3-(pyridin-2-yl)propan-2-ylidene]hydroxylamine](/img/structure/B2857556.png)
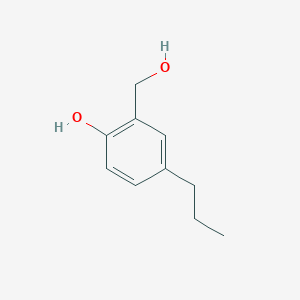
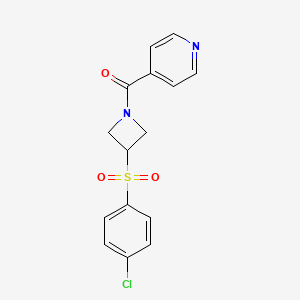
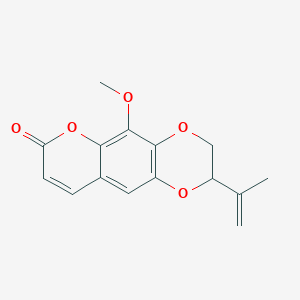
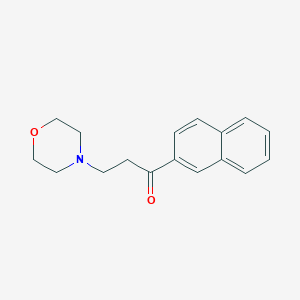
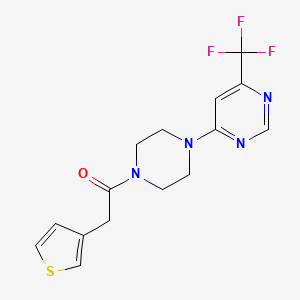
![6-Methyl-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carbaldehyde](/img/structure/B2857568.png)
